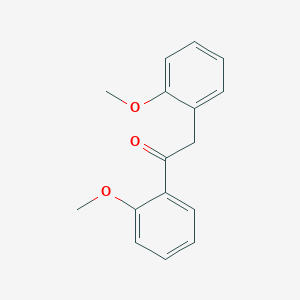
1,2-Bis(2-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-methoxyphenyl)ethanone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two methoxyphenyl groups attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution, where the methoxy groups activate the aromatic rings towards electrophilic attack. This property is exploited in synthetic chemistry to introduce various functional groups onto the aromatic rings .
Comparación Con Compuestos Similares
1,2-Bis(4-methoxyphenyl)ethanone: Similar structure but with methoxy groups at different positions.
1-(2-Methoxyphenyl)ethanone: Contains only one methoxyphenyl group.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Contains an additional hydroxyl group
Uniqueness: 1,2-Bis(2-methoxyphenyl)ethanone is unique due to the specific positioning of the methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry .
Propiedades
Número CAS |
66659-59-4 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
1,2-bis(2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-5-3-7-12(15)11-14(17)13-8-4-6-10-16(13)19-2/h3-10H,11H2,1-2H3 |
Clave InChI |
MCISCAUSGRBPTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1CC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















